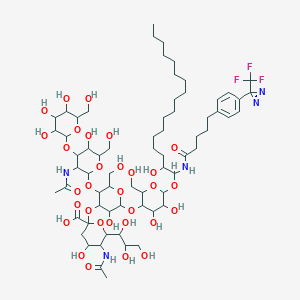
N-Diazirinyl-lyso-G(M1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Diazirinyl-lyso-G(M1) is a compound that has been gaining attention in the scientific community due to its potential applications in biochemical research. This molecule is a derivative of the ganglioside GM1, which is a glycosphingolipid found in the cell membrane of various tissues. N-Diazirinyl-lyso-G(M1) has a unique structure that makes it useful for studying protein-lipid interactions and other cellular processes.
作用机制
The mechanism of action of N-Diazirinyl-lyso-G(M1) involves its ability to covalently attach to nearby proteins through the activated diazirine group. This covalent attachment allows for the identification and study of proteins that interact with GM1 in the cell membrane.
生化和生理效应
N-Diazirinyl-lyso-G(M1) has been shown to have various biochemical and physiological effects. One of the most significant effects is its ability to modulate the activity of various enzymes involved in lipid metabolism. Additionally, this molecule has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
One of the main advantages of using N-Diazirinyl-lyso-G(M1) in lab experiments is its ability to covalently attach to nearby proteins, allowing for the identification and study of protein-lipid interactions. However, one limitation of this molecule is its instability, which can make it challenging to work with in certain experimental conditions.
未来方向
There are several future directions for the use of N-Diazirinyl-lyso-G(M1) in scientific research. One potential application is in studying the role of GM1 in various disease states, such as Alzheimer's disease and Parkinson's disease. Additionally, this molecule could be used to identify novel drug targets for the treatment of various diseases. Finally, further research is needed to optimize the synthesis and stability of N-Diazirinyl-lyso-G(M1) for use in various experimental conditions.
合成方法
The synthesis of N-Diazirinyl-lyso-G(M1) involves several steps, starting with the isolation of GM1 from natural sources or through chemical synthesis. The lyso-GM1 molecule is then obtained by enzymatic hydrolysis of GM1, followed by the addition of a diazirine group to the lyso-GM1 molecule. The resulting compound is purified through various chromatography techniques to obtain a pure form of N-Diazirinyl-lyso-G(M1).
科学研究应用
N-Diazirinyl-lyso-G(M1) has been used in various scientific research applications due to its unique properties. One of the most significant applications of this molecule is in studying protein-lipid interactions. The diazirine group in N-Diazirinyl-lyso-G(M1) can be activated through UV light, allowing for the covalent attachment of the molecule to nearby proteins. This process can be used to identify and study the proteins that interact with GM1 in the cell membrane.
属性
CAS 编号 |
131966-72-8 |
|---|---|
产品名称 |
N-Diazirinyl-lyso-G(M1) |
分子式 |
C67H108F3N5O31 |
分子量 |
1536.6 g/mol |
IUPAC 名称 |
5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[2-hydroxy-1-[5-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]pentanoylamino]heptadecoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C67H108F3N5O31/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-36(83)59(73-43(86)21-18-17-19-34-22-24-35(25-23-34)66(74-75-66)67(68,69)70)104-62-52(93)50(91)54(41(30-79)99-62)101-63-53(94)58(106-65(64(95)96)26-37(84)44(71-32(2)81)57(105-65)46(87)38(85)27-76)55(42(31-80)100-63)102-60-45(72-33(3)82)56(48(89)40(29-78)97-60)103-61-51(92)49(90)47(88)39(28-77)98-61/h22-25,36-42,44-63,76-80,83-85,87-94H,4-21,26-31H2,1-3H3,(H,71,81)(H,72,82)(H,73,86)(H,95,96) |
InChI 键 |
RVTCMRFJLNUITD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |
同义词 |
5-(4-(3-(trifluromethyl)diazirinyl)phenyl)pentanoyl-lyso-G(M1) ganglioside N-diazirinyl-lyso-G(M1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



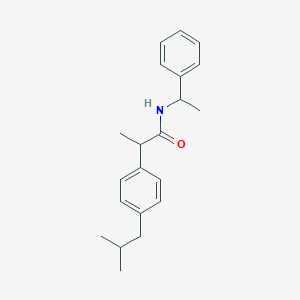
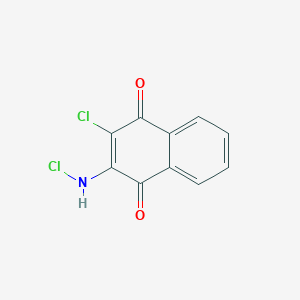
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143050.png)
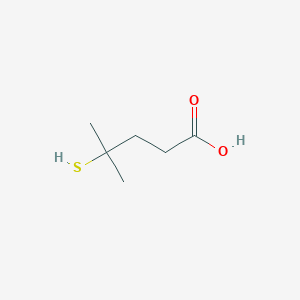
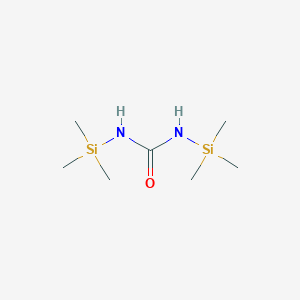
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B143057.png)
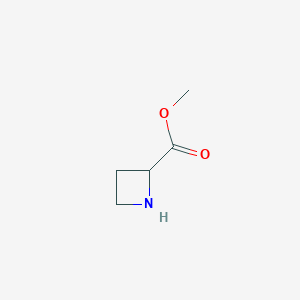
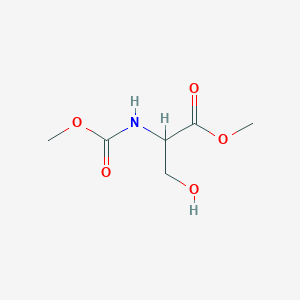
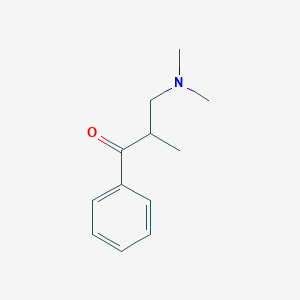
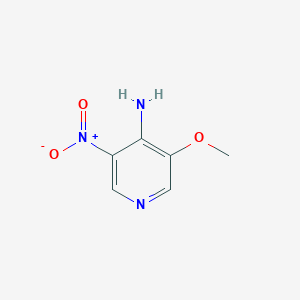
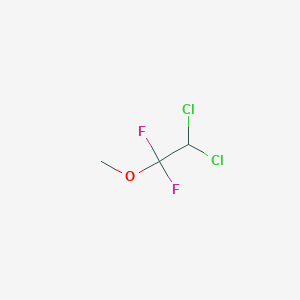
![2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride](/img/structure/B143069.png)
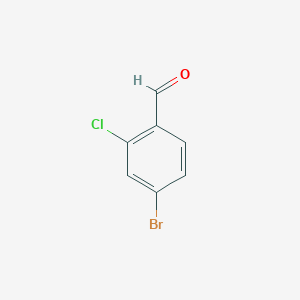
![(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143074.png)